Chiral Center vs. Achiral Methanesulfonyl Analog
1‑(3,4,5‑Trimethoxyphenyl)ethane‑1‑sulfonyl chloride contains a stereogenic α‑carbon, enabling the formation of diastereomeric sulfonamides or sulfonate esters when reacted with chiral amines or alcohols. Its direct analog, (3,4,5‑trimethoxyphenyl)methanesulfonyl chloride (CAS 1194376‑12‑9), lacks this chiral center (defined atom stereocenter count = 0) [1]. Consequently, the target compound can serve as a chiral derivatizing agent for enantiomeric excess determination by HPLC or NMR, whereas the methanesulfonyl analog cannot [2]. No direct head‑to‑head ee determination study comparing these two reagents has been published; this is a class‑level inference based on established sulfonyl chloride chiral derivatization principles.
| Evidence Dimension | Stereogenic center presence (binary) |
|---|---|
| Target Compound Data | 1 stereogenic center (α‑carbon); defined atom stereocenter count = 1 |
| Comparator Or Baseline | (3,4,5‑Trimethoxyphenyl)methanesulfonyl chloride (CAS 1194376‑12‑9): defined atom stereocenter count = 0 |
| Quantified Difference | Presence vs. absence of a chiral center; enables diastereomer formation vs. not possible |
| Conditions | Structural comparison based on SMILES and computed properties [1] |
Why This Matters
For procurement in asymmetric synthesis or chiral analytical method development, the presence of a chiral center is a decisive selection criterion that excludes achiral alternatives.
- [1] PubChem. Compound Summary for (3,4,5‑Trimethoxyphenyl)methanesulfonyl chloride (CID 117450732). https://pubchem.ncbi.nlm.nih.gov/compound/117450732 (accessed 2025). View Source
- [2] Kuujia. (3,4,5‑Trimethoxyphenyl)methanesulfonyl chloride – CAS 1194376‑12‑9. https://www.kuujia.com/cas-1194376-12-9.html (accessed 2025). View Source
